![molecular formula C23H22N6O3 B2475871 8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921540-35-4](/img/structure/B2475871.png)

8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

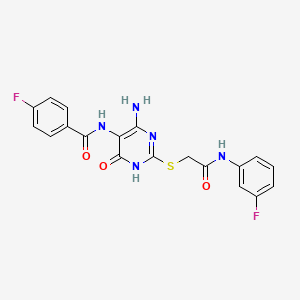

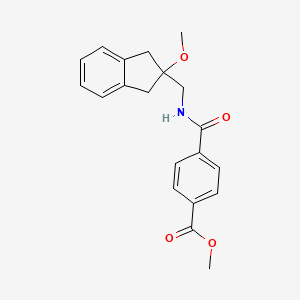

The compound “8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a 1,2,4-triazole ring, and two phenyl rings . It is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it is likely synthesized using methods similar to those used for other 1,2,4-triazole-containing compounds . These methods often involve the reaction of 3-amino-1,2,4-triazole with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The purine and 1,2,4-triazole rings are likely to contribute to the rigidity of the molecule, while the ethoxy and methyl groups may provide some flexibility .Chemical Reactions Analysis

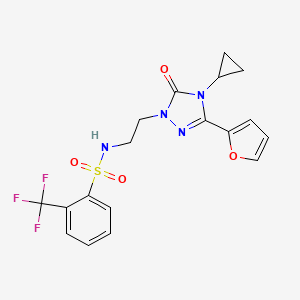

As a complex organic molecule, this compound is likely to undergo a variety of chemical reactions. The presence of the 1,2,4-triazole ring suggests that it may participate in reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions .Scientific Research Applications

Antimicrobial Activities

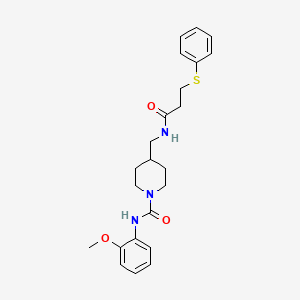

Research on derivatives of 1,2,4-triazole, including compounds structurally related to 8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione, indicates potential antimicrobial activities. Novel triazole derivatives have been synthesized and screened for their effectiveness against various microorganisms, showing good to moderate antimicrobial properties (Bektaş et al., 2007).

Synthesis and Drug Design

These compounds are also significant in the field of drug design. Various synthetic approaches have been explored to develop new therapeutic agents using isosteres of natural purines as scaffolds. This has led to the development of compounds that resemble known inhibitors and could be potential anticancer agents (Junaid et al., 2019).

Herbicidal Activities

Derivatives of 1,2,4-triazole have also shown promise in agriculture, particularly as herbicides. Novel triazolinone derivatives designed for this purpose have exhibited significant herbicidal activities, offering a new avenue for controlling agricultural pests (Luo et al., 2008).

Molecular Interaction Analysis

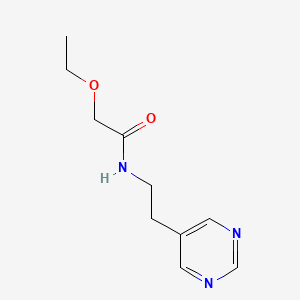

Research on similar compounds has also delved into the analysis of intermolecular interactions, which is crucial in the design of new materials. The anisotropic distribution of interaction energies in related molecules points towards potential applications in material design (Shukla et al., 2020).

Corrosion Inhibition

Moreover, certain triazole derivatives have been found effective as corrosion inhibitors, which is significant in industrial applications. Their use in preventing corrosion in metals, especially in acidic environments, highlights their utility in materials science and engineering (Bentiss et al., 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGQGNVPDSHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)